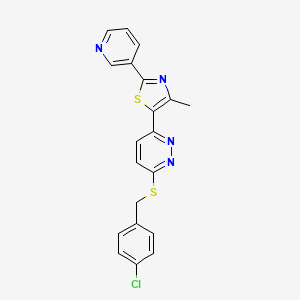
5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole is a useful research compound. Its molecular formula is C20H15ClN4S2 and its molecular weight is 410.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article delves into its chemical properties, synthesis, and various biological activities, supported by data tables and relevant case studies.
The molecular formula of the compound is C23H19ClN4OS2, with a molecular weight of 467.0 g/mol. The structure features a thiazole ring fused with a pyridazine and a pyridine moiety, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN4OS2 |
| Molecular Weight | 467.0 g/mol |
| CAS Number | 892417-39-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and pyridazine derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance the efficiency of the reaction processes.
Anticancer Activity
Recent studies have highlighted the potential of thiazole-containing compounds in cancer therapy. Specifically, derivatives similar to This compound have demonstrated potent cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro assays revealed that similar compounds exhibit IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . The mechanism involves induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways.
- Cell Cycle Arrest : Treatment with these compounds has been shown to induce cell cycle arrest at the S and G2/M phases, indicating their potential as cell cycle modulators in cancer therapy .
Antimicrobial Activity
Compounds with thiazole scaffolds have also been investigated for their antimicrobial properties:
- Antibacterial and Antifungal Effects : Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities against resistant strains, making them candidates for further development as therapeutic agents .
- Mechanism of Action : The antibacterial action is believed to stem from the disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
Several studies have documented the efficacy of thiazole-based compounds:
- Study on Anticancer Agents : A study published in November 2022 evaluated new anticancer agents derived from thiazole and demonstrated enhanced activity through structural modifications, such as the introduction of piperazine or piperidine rings .
- Antimicrobial Research : A systematic review highlighted various thiazole derivatives' roles in combating pathogenic microorganisms, emphasizing their potential in addressing drug resistance issues .
Eigenschaften
IUPAC Name |
5-[6-[(4-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-pyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4S2/c1-13-19(27-20(23-13)15-3-2-10-22-11-15)17-8-9-18(25-24-17)26-12-14-4-6-16(21)7-5-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCSOWFBIUQDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














